Molecular Weight and Lipophilicity Differences Impacting Bioavailability
The target compound, 3-(1-ethyl-1H-imidazol-2-yl)prop-2-enoic acid (C8H10N2O2, MW 166.18 g/mol), exhibits a higher molecular weight and increased lipophilicity compared to its non-ethylated analog 3-(1H-imidazol-2-yl)prop-2-enoic acid (C6H6N2O2, MW 138.12 g/mol) . The addition of the ethyl group increases the molecular weight by 28.06 g/mol, which can significantly alter pharmacokinetic properties, including membrane permeability and metabolic stability. While direct logP values are not available for this specific compound, the class-level inference from imidazole-based A-II antagonists indicates that N-alkyl substitution is a key driver for improving oral bioavailability [1].
| Evidence Dimension | Molecular Weight and Implied Lipophilicity |
|---|---|
| Target Compound Data | Molecular Weight: 166.18 g/mol; C8H10N2O2 |
| Comparator Or Baseline | 3-(1H-imidazol-2-yl)prop-2-enoic acid: Molecular Weight: 138.12 g/mol; C6H6N2O2 |
| Quantified Difference | MW increase of 28.06 g/mol (approx. +20%) |
| Conditions | Calculated from molecular formulas |
Why This Matters
This differentiation matters for lead optimization in drug discovery, as the increased molecular weight and lipophilicity from N-ethylation can be a decisive factor in achieving desired oral bioavailability or CNS penetration profiles.
- [1] Kramer, T., Dressel, J., Hanko, R., Hubsch, W., Muller, U., Muller-Gliemann, M., ... & Wohlfeil, S. (1994). U.S. Patent No. 5,294,633. Washington, DC: U.S. Patent and Trademark Office. View Source
